
(2-Aminopyrimidin-4-yl)methanol
Übersicht
Beschreibung
(2-Aminopyrimidin-4-yl)methanol is a derivative of the aminopyrimidine family, which is a class of organic compounds characterized by the presence of an amino group attached to a pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
The synthesis of related aminopyrimidine derivatives has been explored in various studies. For instance, the electrochemical synthesis of adducts of 2-aminopyridine and methanol in metal chelates of a tridentate Schiff base ligand has been reported, where the compounds were characterized by several techniques including IR spectroscopy and X-ray diffraction . Although this study does not directly synthesize (2-Aminopyrimidin-4-yl)methanol, it provides insights into the methods that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of aminopyrimidine derivatives can be complex, as demonstrated by the crystal structures of Zn and Ni derivatives of 2-aminopyridine complexes . These structures reveal how the ligand is bound to the metal and the presence of intramolecular hydrogen bonds, which could be relevant when considering the molecular structure of (2-Aminopyrimidin-4-yl)methanol.
Chemical Reactions Analysis
The reactivity of aminopyrimidine derivatives can be inferred from studies on similar compounds. For example, 2-aminopyrimidine has been used to synthesize organic-inorganic hybrids with silicomolybdenate and silicotungstate, which exhibit interesting properties such as fluorescence and catalytic activity . This suggests that (2-Aminopyrimidin-4-yl)methanol could also participate in various chemical reactions leading to the formation of novel materials with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminopyrimidine derivatives can vary widely. A study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents provides data on solubility trends, which could be extrapolated to understand the solubility behavior of (2-Aminopyrimidin-4-yl)methanol . Additionally, the study on the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives highlights the potential for high yields and green synthesis approaches for aminopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
It’s important to note that the use of any chemical reagent in scientific research should be guided by relevant safety information. For “(2-Aminopyrimidin-4-yl)methanol”, it’s recommended to keep it in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
- Scientific Field : Organic Chemistry .
- Summary of the Application : The paper presents a new method for preparing (2-Aminopyridin-4-yl)methanol, which is a popular 2-aminopyridine . This compound is used in the construction of the bicyclic imidazo[1,2-a]pyridine structure .
- Methods of Application or Experimental Procedures : The new method involves the direct oxidation of the methyl group in (2-Aminopyridin-4-yl)methanol without preliminary protection of the amino group . This results in the one-stage production of 2-aminoisonicotine acid, the precursor of (2-Aminopyridin-4-yl)methanol . Elemental sulfur is used as an oxidizer .
- Results or Outcomes : The new method allows for a one-pot synthesis of the methyl ester of 2-aminoisonicotine acid, which is suitable for reduction into (2-Aminopyridin-4-yl)methanol with lithium aluminum hydride . The overall yield of the two stages is more than 49%, which is more than twice the yield of the best of the previously described methods .
- Scientific Field : Organic Chemistry .
- Summary of the Application : The paper presents a new method for preparing (2-Aminopyridin-4-yl)methanol . This compound is used in the construction of the bicyclic imidazo[1,2-a]pyridine structure .
- Methods of Application or Experimental Procedures : The new method involves the direct oxidation of the methyl group in (2-Aminopyridin-4-yl)methanol without preliminary protection of the amino group . This results in the one-stage production of 2-aminoisonicotine acid, the precursor of (2-Aminopyridin-4-yl)methanol . Elemental sulfur is used as an oxidizer .
- Results or Outcomes : The new method allows for a one-pot synthesis of the methyl ester of 2-aminoisonicotine acid, which is suitable for reduction into (2-Aminopyridin-4-yl)methanol with lithium aluminum hydride . The overall yield of the two stages is more than 49%, which is more than twice the yield of the best of the previously described methods .
Eigenschaften
IUPAC Name |
(2-aminopyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCDZQLLFNFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176031 | |
| Record name | 4-Pyrimidinemethanol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyrimidin-4-yl)methanol | |
CAS RN |
2164-67-2 | |
| Record name | 2-Amino-4-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinemethanol, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinemethanol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminopyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)
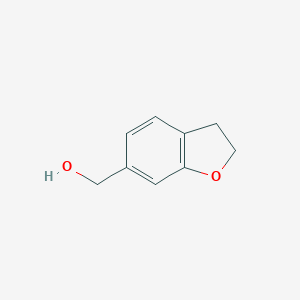
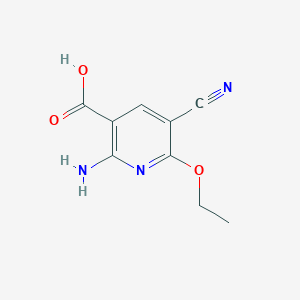
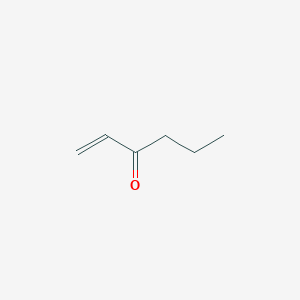
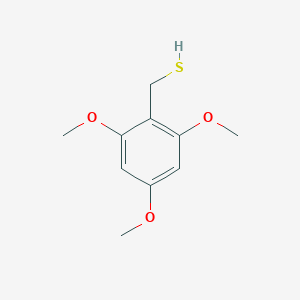
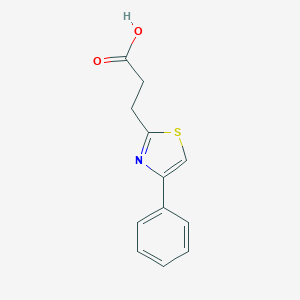
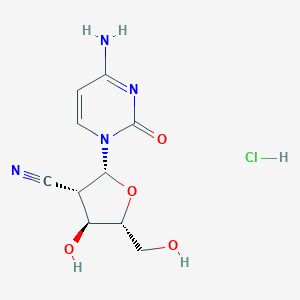
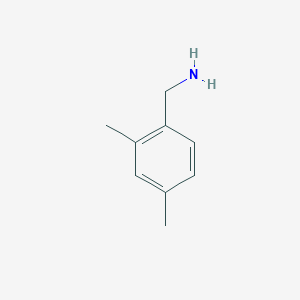
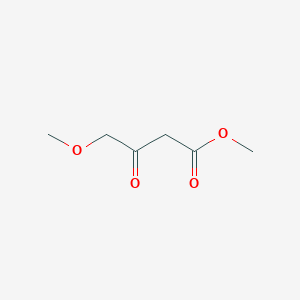
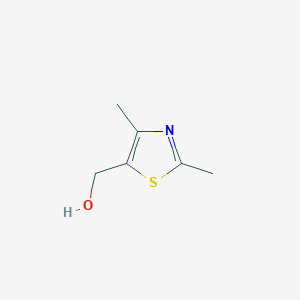
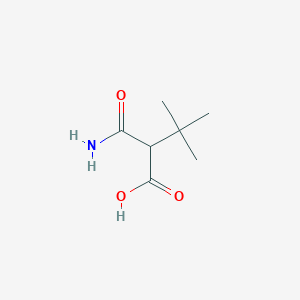
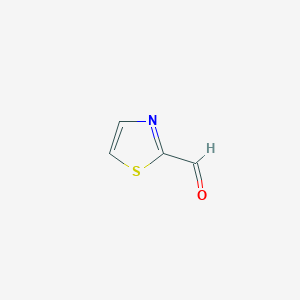
![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
